(3S,4S)-1-(benzenesulfonyl)-4-[methyl(oxan-4-ylmethyl)amino]pyrrolidin-3-ol
Overview
Description
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(oxan-4-ylmethyl)amino]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol is 354.16132849 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structures
Research has been conducted on the synthesis and molecular conformations of closely related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. These studies reveal detailed insights into the molecular structures and hydrogen bonding in these compounds, highlighting their potential utility in further scientific applications. The compounds demonstrate varied molecular conformations and hydrogen bonding patterns, suggesting their potential as scaffolds for further chemical modifications (Sagar et al., 2017).
Catalytic Applications and Synthesis of Derivatives
Other studies focus on the use of nanocrystalline titania-based sulfonic acid materials as catalysts for the synthesis of pyran derivatives. This research underscores the potential of using innovative catalysts for efficient, environmentally friendly chemical syntheses, demonstrating high yields and the possibility for large-scale production. Such catalysts could be crucial for the synthesis of complex molecules, including those related to "(3S*,4S*)-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol" (Murugesan, Gengan, & Krishnan, 2016).
Antimicrobial Activity
The synthesis and antimicrobial activity of new heterocycles based on sulfonamide pyrazole have been explored, indicating the potential of these compounds in developing new antimicrobial agents. Such research suggests the broader implications of synthesizing and studying compounds with similar structural features for potential therapeutic applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Novel Compound Synthesis
Additionally, the synthesis of novel derivatives containing biologically active pyran and chromene templates has been achieved through one-pot condensation. These studies highlight the versatility and potential biological significance of pyran derivatives, which could extend to the compound , underscoring the importance of such chemical frameworks in drug discovery and development (Abyar, Sadeghi, & Mosslemin, 2019).
Properties
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(oxan-4-ylmethyl)amino]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-18(11-14-7-9-23-10-8-14)16-12-19(13-17(16)20)24(21,22)15-5-3-2-4-6-15/h2-6,14,16-17,20H,7-13H2,1H3/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQFZVERYDPAK-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CCOCC1)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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